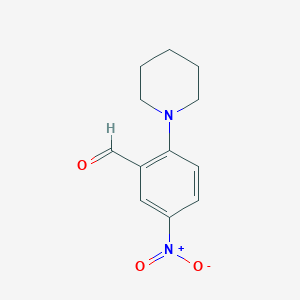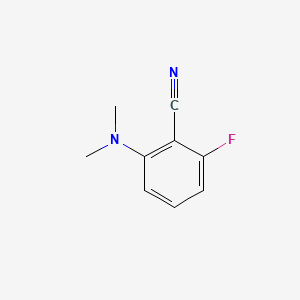
2-(4-(Trifluorometil)fenil)tiazol-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an ethyl ester group and a trifluoromethylphenyl group
Aplicaciones Científicas De Investigación
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
Target of Action
Thiazole derivatives, like “Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate”, are known to have a wide range of biological activities. They can interact with various biological targets, depending on their specific chemical structure. For example, some thiazole derivatives are known to inhibit bacterial enzymes involved in cell wall synthesis .
Mode of Action
The mode of action of a compound depends on its specific chemical structure and the biological target it interacts with. For instance, if “Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate” inhibits a bacterial enzyme, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction, leading to bacterial cell death .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate”. If it targets bacterial enzymes, it could affect the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation .
Result of Action
The molecular and cellular effects of “Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate” would depend on its mode of action and the biochemical pathways it affects. If it inhibits bacterial enzymes, it could lead to the disruption of the bacterial cell wall and ultimately bacterial cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, the stability of “Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate” might be affected by storage conditions .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase and tyrosinase . The interaction with acetylcholinesterase is particularly noteworthy as it can lead to the inhibition of acetylcholine breakdown, thereby affecting neurotransmission. Additionally, the compound’s interaction with tyrosinase can influence melanin synthesis, which is relevant in studies related to skin pigmentation and melanoma.
Cellular Effects
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate has been observed to exert various effects on different cell types and cellular processes. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . It influences cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Furthermore, the compound has been reported to alter gene expression, particularly genes involved in cell cycle regulation and apoptosis . These cellular effects highlight its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation . For instance, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels in the synaptic cleft. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular functions. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as enzyme inhibition and anticancer activity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.
Metabolic Pathways
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is involved in various metabolic pathways. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which can further interact with other biomolecules and influence metabolic flux. The compound’s effects on metabolite levels and metabolic pathways are essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate exhibits specific subcellular localization patterns, which can affect its activity and function . The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components. Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles or compartments. Understanding the subcellular localization of the compound is vital for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then esterified with ethyl chloroformate to yield the final product . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate
- Ethyl 2-(4-methylphenyl)thiazole-4-carboxylate
- Ethyl 4-methyl-2-(2-thienyl)thiazole-5-carboxylate
Uniqueness
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a drug candidate .
Propiedades
IUPAC Name |
ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-2-19-12(18)10-7-20-11(17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZAGGBIOXLKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154411 | |
| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-88-3 | |
| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)






![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)





